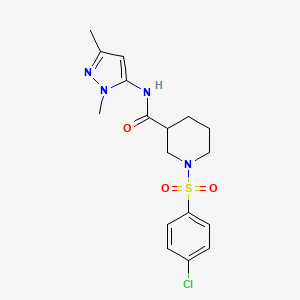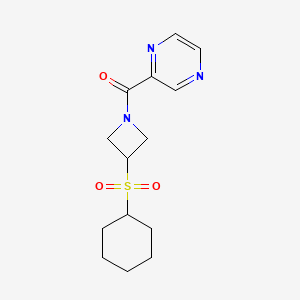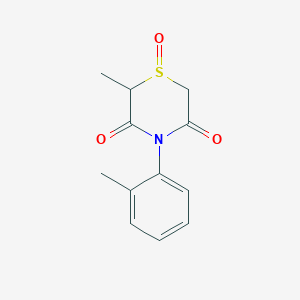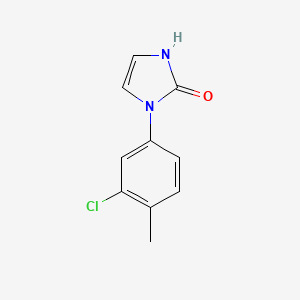
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BFPDA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its therapeutic effects by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key regulator of various cellular processes, including cell growth, differentiation, and survival. By inhibiting BTK, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can disrupt these processes and induce cell death in cancer cells. Additionally, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can modulate the immune system by inhibiting BTK-mediated signaling in immune cells.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a selective inhibitory effect on BTK, without affecting other tyrosine kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, good pharmacokinetic properties, and availability of synthetic methods. However, there are also some limitations, including the need for further optimization of its pharmacokinetic properties, and the need for more extensive preclinical studies to assess its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further preclinical studies are needed to assess its safety and efficacy in various diseases. Finally, the development of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide analogs with improved potency and selectivity could lead to the discovery of new and more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multistep process that includes the reaction of 4-bromo-2-fluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The resulting intermediate is then subjected to further reactions to yield N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in high purity and yield.
Applications De Recherche Scientifique
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O/c1-7-8(2)16-6-17-12(7)13(19)18-11-4-3-9(14)5-10(11)15/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONUTSVFCPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)


![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
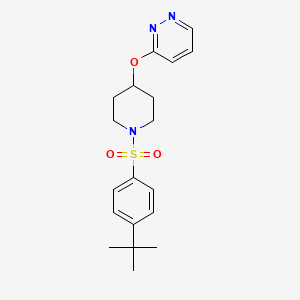
![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)
![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)
